molecular formula C16H20BrNO3S B2862112 (3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1448048-08-5

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2862112
CAS No.: 1448048-08-5
M. Wt: 386.3
InChI Key: XAVQEFNENFCURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20BrNO3S and its molecular weight is 386.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Bromophenol derivatives have been synthesized and evaluated for their inhibitory potential against carbonic anhydrase (CA), a key enzyme involved in pH regulation and CO₂ transport. These compounds, including novel bromophenol derivatives, exhibited competitive inhibition against human isoforms hCA I and hCA II, with some showing stronger activity than the clinically used sulfonamide acetazolamide (AZA) (Akbaba et al., 2013). This suggests potential applications in treating conditions like glaucoma, epilepsy, and other disorders related to dysregulated pH and electrolyte balance.

Antioxidant Properties

Studies have synthesized and analyzed the antioxidant activities of bromophenol derivatives, including their radical scavenging activities and reducing power. These compounds have shown effective antioxidant power, compared favorably with standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol (Çetinkaya et al., 2012). The significant antioxidant properties suggest these bromophenol derivatives could be utilized in pharmaceutical formulations to prevent oxidative stress-related diseases.

Catalytic Asymmetric Addition

Azetidinone derivatives have been evaluated for their efficiency in catalytic asymmetric addition reactions, a fundamental process in organic synthesis for producing chiral molecules. Specifically, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showed high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, which is crucial for synthesizing chiral drugs and molecules with high optical purity (Wang et al., 2008). This demonstrates the compound's potential in facilitating asymmetric synthesis, an area of great interest in medicinal chemistry and drug development.

Antiestrogenic Activity

Compounds structurally related to azetidinones have shown potent antiestrogenic activities in both in vitro and in vivo studies, indicating their potential use in developing therapies for estrogen-dependent conditions, such as certain forms of breast cancer (Jones et al., 1979). This highlights the compound's relevance in oncology research, especially in identifying novel treatments for hormone-responsive cancers.

Properties

IUPAC Name

(3-bromophenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3S/c17-13-6-4-5-12(9-13)16(19)18-10-15(11-18)22(20,21)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVQEFNENFCURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.